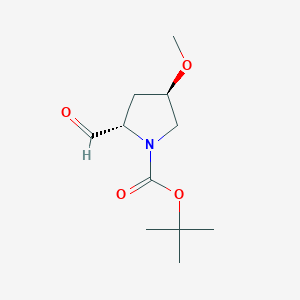
tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative . It has a molecular weight of 230.31 and is stored at refrigerator temperatures . It’s an oil at room temperature .
Molecular Structure Analysis
The InChI code for “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is an oil at room temperature . It has a molecular weight of 230.31 .Scientific Research Applications
Tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate has numerous applications in scientific research. It is commonly used as a chiral building block in the synthesis of natural products, pharmaceuticals, and biologically active compounds. It is also used as a starting material for the synthesis of various proline derivatives, which have important applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, forming covalent bonds with other molecules. It may also have an effect on the conformation of proteins and other biomolecules, which could affect their function.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-formyl-4-methoxypyrrolidine-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent inhibitor of various enzymes, including cholinesterases and proteases. It may also have an effect on the function of neurotransmitters and other signaling molecules in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is its high enantioselectivity, which makes it a valuable chiral building block in organic synthesis. It is also relatively easy to synthesize and purify, which makes it a convenient starting material for various reactions. However, its high reactivity and potential toxicity may limit its use in certain lab experiments.
Future Directions
There are numerous future directions for research on tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods for its preparation, which could improve its yield and enantioselectivity. Another area of interest is the study of its potential applications in medicinal chemistry and drug discovery, particularly for the treatment of neurological disorders and cancer. Additionally, further research is needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Conclusion:
Tert-butyl (this compound)-2-formyl-4-methoxypyrrolidine-1-carboxylate is a valuable chiral building block that has numerous applications in scientific research. Its high enantioselectivity, ease of synthesis and purification, and potential applications in medicinal chemistry and drug discovery make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Synthesis Methods
The synthesis of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate involves the reaction of (S)-proline with tert-butyl (this compound)-2-bromo-4-methoxypyrrolidine-1-carboxylate in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product in good yield and with high enantioselectivity.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXKICCDVTSDD-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


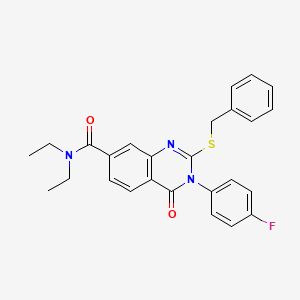
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)


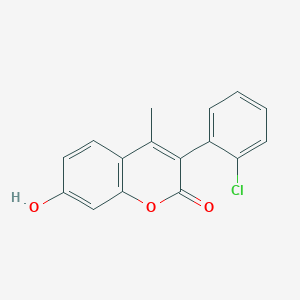
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)
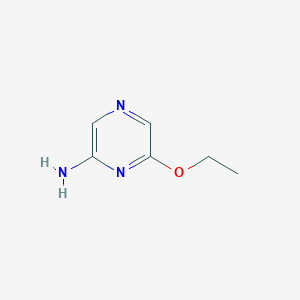
![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)
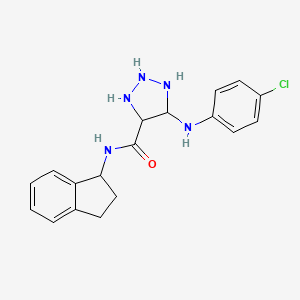
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)